![molecular formula C15H26N2O3 B2602788 (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate CAS No. 1332765-88-4](/img/structure/B2602788.png)
(S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate
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Description
(S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate, also known as Boc-Cbz-L-Pro-NH-Cyclobutyl, is a chemical compound that belongs to the family of piperidine carboxylic acid derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Scale-Up Synthesis and Continuous Photo Flow Chemistry
Yamashita, Nishikawa, and Kawamoto (2019) explored the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative, utilizing continuous photo flow chemistry. This process underlines the compound's importance in the preparation of biologically active compounds and materials science applications, especially those requiring the cyclobutane ring system labeled with deuterium atoms. The study highlights the optimization of reaction conditions and system modifications for the efficient production of high-quality derivatives suitable for nonclinical and clinical pharmacokinetic studies in quantitative mass spectrometry analyses (Yamashita, Nishikawa, & Kawamoto, 2019).
Stereoselective Syntheses and Chemical Transformations
Boev, Moskalenko, Belopukhov, and Przheval’skii (2015) reported on the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, showcasing the compound's utility in generating cis isomers with significant yields. This research demonstrates the versatility of (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate derivatives in organic synthesis, enabling the development of novel compounds through selective reactions (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Metal-Free Organic Synthesis
Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, and He (2019) presented a metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources. Their work highlights the compound's role in facilitating efficient and environmentally benign synthetic routes to various quinoxaline-3-carbonyl compounds, which are key structural motifs in bioactive natural products and synthetic drugs. This advancement underscores the compound's contribution to the development of greener synthetic methodologies (Xie et al., 2019).
Synthesis of Novel Intermediates for Drug Development
Meyers, Muizebelt, van Wiltenburg, Brown, and Thorarensen (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, elucidating two efficient and scalable synthetic routes. This compound serves as a crucial intermediate for further selective derivation, providing access to novel compounds that explore chemical spaces complementary to traditional piperidine ring systems. Their work showcases the compound's utility in the development of new pharmaceuticals (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
properties
IUPAC Name |
tert-butyl (3S)-3-(cyclobutanecarbonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-5-8-12(10-17)16-13(18)11-6-4-7-11/h11-12H,4-10H2,1-3H3,(H,16,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALNUVTWOQZCFA-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate |
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